N-Hexyl-N,N-dimethylhexan-1-aminium acetate is an organic compound characterized by its unique structure, which consists of a hexyl group and a dimethylamino group attached to a hexan-1-aminium backbone. The molecular formula of this compound is , and it has a molar mass of approximately 273.461 g/mol . This compound is typically encountered as a colorless liquid with a density of 0.744 g/mL at 25 °C and is miscible with methanol, indicating its potential utility in various chemical applications .
The synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate typically involves the following steps:
N-Hexyl-N,N-dimethylhexan-1-aminium acetate has potential applications in various fields:
N-Hexyl-N,N-dimethylhexan-1-aminium acetate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N,N-Dimethylhexan-1-amine | A simpler amine without the acetate group; used as a precursor. | |
| Tetradecyltrimethylammonium bromide | A quaternary ammonium salt known for its surfactant properties. | |
| Hexadecyltrimethylammonium chloride | Another surfactant; exhibits strong antimicrobial activity. |
N-Hexyl-N,N-dimethylhexan-1-aminium acetate is unique due to its specific combination of a hexyl chain and dimethylamino functionality, which may confer distinct properties compared to other quaternary ammonium compounds. Its dual functionality allows for potential applications that leverage both its surfactant characteristics and possible biological activity.
The molecular architecture of N-Hexyl-N,N-dimethylhexan-1-aminium acetate centers around a tetrahedral quaternary ammonium cation paired with a carboxylate anion [11]. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations maintain their positive charge independent of solution pH conditions [11]. This permanent charge characteristic fundamentally influences the compound's structural behavior and interaction mechanisms [11].
The cationic headgroup of N-Hexyl-N,N-dimethylhexan-1-aminium acetate adopts a tetrahedral geometry around the central nitrogen atom [40]. Single crystal X-ray crystallographic studies of similar quaternary ammonium compounds reveal that the geometry around ammonium nitrogen atoms exhibits slightly distorted tetrahedral characteristics with carbon-nitrogen-carbon bond angles of 109.5 degrees plus or minus 2.1 degrees [40]. The carbon-nitrogen bond lengths in quaternary ammonium cations typically measure 1.519 angstroms with a variation of plus or minus 0.013 angstroms [40].
The quaternary nitrogen center coordinates with four distinct substituents: two hexyl chains and two methyl groups [39]. This arrangement creates a permanently charged center that cannot undergo protonation or deprotonation reactions [11]. The tetrahedral configuration allows for optimal spatial distribution of the alkyl substituents while maintaining the positive charge localization at the nitrogen center [40].
The orientation of substituents around the quaternary nitrogen exhibits conformational flexibility, particularly regarding the relative positioning of the alkyl chains [40]. Crystallographic analysis of related bisquaternary ammonium compounds demonstrates that steric interactions between substituents can influence the preferred conformational arrangements [40]. In compounds with multiple alkyl chains, the ammonium cations may orient to minimize steric hindrance while maximizing electrostatic stabilization [40].
The two hexyl chains attached to the quaternary nitrogen center exhibit significant conformational flexibility due to their saturated hydrocarbon nature [42]. Rotational dynamics studies of quaternary ammonium compounds reveal that alkyl chain length directly influences the rotational behavior and conformational preferences [42]. The hexyl chains in N-Hexyl-N,N-dimethylhexan-1-aminium acetate can adopt multiple conformational states through rotation around carbon-carbon single bonds [43].
Molecular dynamics simulations of quaternary ammonium-based systems indicate that alkyl chains demonstrate orientational preferences that depend on the local environment and intermolecular interactions [43]. The conformational dynamics of the hexyl chains involve rapid interconversion between extended and folded conformations on the nanosecond timescale [42]. These conformational changes affect the overall molecular shape and influence the compound's physical properties [43].
Temperature-dependent studies reveal that alkyl chain dynamics increase with elevated temperatures, leading to enhanced conformational sampling [42]. The flexibility of the hexyl chains contributes to the compound's liquid state at room temperature and influences its solubility characteristics [43]. The conformational entropy associated with alkyl chain motion represents a significant thermodynamic driving force in the compound's behavior [42].
The acetate counterion in N-Hexyl-N,N-dimethylhexan-1-aminium acetate establishes electrostatic interactions with the positively charged ammonium center [12]. Acetate anions can adopt different coordination modes when interacting with cationic species, including monodentate, bidentate chelating, and bridging configurations [14]. The specific coordination mode depends on the local environment, sterics, and the presence of other coordinating species [14].
Studies of acetate anion coordination reveal that the carboxylate group can form hydrogen bonding interactions with nearby hydrogen atoms [16]. The acetate anion maintains its negative charge through delocalization of electrons across the carboxylate oxygen atoms [14]. This charge delocalization provides stability to the ionic pair and influences the overall crystal packing in solid-state structures [14].
The coordination environment around the acetate anion affects the compound's physical properties and stability [12]. Counter-ion exchange processes can occur in solution, where acetate anions may be replaced by other anions depending on the chemical environment [12]. The strength of the electrostatic interaction between the quaternary ammonium cation and acetate anion influences the compound's dissociation behavior in polar solvents [14].
Spectroscopic analysis provides detailed structural information about N-Hexyl-N,N-dimethylhexan-1-aminium acetate through multiple analytical techniques [19]. The permanent positive charge of quaternary ammonium compounds significantly enhances their ionization efficiency in mass spectrometry, enabling sensitive detection and structural characterization [19]. Nuclear magnetic resonance spectroscopy offers insights into the local electronic environments of different atomic positions within the molecule [21].
Nuclear magnetic resonance spectroscopy of quaternary ammonium compounds presents unique challenges due to the absence of nitrogen-hydrogen bonds [19]. Proton nuclear magnetic resonance spectra of N-Hexyl-N,N-dimethylhexan-1-aminium acetate would exhibit characteristic chemical shifts for the different hydrogen environments [20]. The N-methyl groups typically appear as singlets in the range of 3.0 to 3.5 parts per million due to their attachment to the electronegative quaternary nitrogen center [21].
The hexyl chain protons display a complex multipicity pattern spanning from 0.8 to 2.0 parts per million, with the terminal methyl groups appearing as triplets around 0.9 parts per million [20]. The methylene protons adjacent to the quaternary nitrogen experience deshielding effects and appear downfield compared to internal methylene groups [21]. Integration ratios in proton nuclear magnetic resonance spectra provide quantitative information about the number of hydrogen atoms in each environment [20].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the quaternary ammonium structure [20]. The N-methyl carbons typically resonate between 50 and 60 parts per million due to their direct attachment to the electronegative nitrogen [21]. The alkyl chain carbons appear between 10 and 35 parts per million, with the quaternary carbon showing characteristic downfield shifts [20]. The acetate carbon signals provide additional structural confirmation through their distinct chemical shift positions [20].
Mass spectrometric analysis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate benefits from the compound's inherent positive charge, which facilitates detection in positive ion mode [24]. The molecular cation appears at mass-to-charge ratio 214.3, corresponding to the quaternary ammonium portion without the acetate counterion [19]. Electrospray ionization mass spectrometry provides optimal conditions for detecting intact quaternary ammonium cations [24].
Tandem mass spectrometry reveals characteristic fragmentation pathways specific to quaternary ammonium compounds [23]. Common fragmentation patterns include the loss of methyl groups from the quaternary nitrogen, producing fragment ions at mass-to-charge ratios 199.3 and 184.3 [25]. Alkyl chain fragmentations occur through alpha-cleavage reactions adjacent to the charged nitrogen center [24]. These fragmentations provide structural information about the alkyl substituent lengths and branching patterns [25].
Collision-induced dissociation experiments demonstrate that quaternary ammonium compounds undergo predictable fragmentation sequences [23]. The fragmentation energy required for bond cleavage varies depending on the substitution pattern around the nitrogen center [25]. Multiple reaction monitoring experiments can target specific fragmentation transitions for quantitative analysis applications [24]. The permanent charge of quaternary ammonium compounds eliminates the need for protonation during ionization, simplifying mass spectral interpretation [19].
Infrared spectroscopy provides detailed information about the vibrational modes present in N-Hexyl-N,N-dimethylhexan-1-aminium acetate [35]. The carbon-hydrogen stretching vibrations of the alkyl chains appear as strong absorption bands between 2800 and 3000 wavenumbers [35]. The characteristic N-methyl group carbon-hydrogen stretching occurs in the diagnostic region between 2760 and 2820 wavenumbers, providing a reliable indicator for quaternary ammonium compounds [35].
The N-methyl group exhibits a weak to medium absorption band that serves as a diagnostic feature for compounds containing this functional group [35]. This spectroscopic signature proves particularly valuable for structural identification since few other functional groups absorb in this specific region [35]. The intensity of the N-methyl absorption depends on the number of methyl groups attached to the nitrogen center [35].
Acetate anion vibrational modes contribute additional spectroscopic features to the infrared spectrum [34]. The asymmetric carboxylate stretching of the acetate group appears as a strong absorption between 1550 and 1650 wavenumbers [37]. The carbon-oxygen stretching vibrations of the acetate produce medium-intensity bands between 1200 and 1300 wavenumbers [34]. Bending vibrations of the alkyl chains generate absorption bands between 1350 and 1480 wavenumbers [37].
| Property | Value |
|---|---|
| Molecular Formula | C16H35NO2 |
| Molecular Weight | 273.461 g/mol |
| CAS Registry Number | 144002-85-7 |
| Density at 25°C | 0.744 g/mL |
| Physical State | Colorless liquid |
| Methanol Solubility | Miscible |
| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Wavenumber Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | N-methyl singlets | 3.0-3.5 ppm |
| 1H Nuclear Magnetic Resonance | Alkyl chain multipets | 0.8-2.0 ppm |
| 13C Nuclear Magnetic Resonance | N-methyl carbons | 50-60 ppm |
| Infrared Spectroscopy | N-methyl C-H stretch | 2760-2820 cm⁻¹ |
| Mass Spectrometry | Molecular cation | m/z 214.3 |
| Mass Spectrometry | Methyl loss fragments | m/z 199.3, 184.3 |
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Alkyl C-H Stretching | 2800-3000 | Strong | Symmetric and asymmetric alkyl C-H |
| N-Methyl C-H Stretching | 2760-2820 | Medium-Weak | Characteristic N-methyl vibration |
| Acetate C=O Stretching | 1550-1650 | Strong | Asymmetric carboxylate stretch |
| Alkyl C-H Bending | 1350-1480 | Medium | Methylene deformation modes |
| Acetate C-O Stretching | 1200-1300 | Medium | Carbon-oxygen stretch |
The synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate primarily proceeds through the Menschutkin reaction, which represents the most fundamental quaternization pathway for tertiary amines [1] [2]. This reaction involves the nucleophilic attack of the tertiary amine nitrogen on an alkyl halide, resulting in the formation of a quaternary ammonium salt through a bimolecular nucleophilic substitution mechanism [1] [2].
The reaction mechanism follows a concerted SN2 pathway where the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide [3] [4]. The transition state involves the simultaneous formation of the carbon-nitrogen bond and the breaking of the carbon-halide bond [1] [5]. This mechanism is particularly relevant for the synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate, where N,N-dimethylhexylamine serves as the nucleophile and hexyl halides as the electrophile [6] [7].
The alkylation pathway demonstrates specific selectivity patterns, with tertiary amines showing superior reactivity compared to secondary and primary amines [3] [4]. The reaction rate follows the order: tertiary amine > secondary amine > primary amine, making tertiary amines ideal substrates for clean quaternization reactions [8]. For alkyl halides, the reactivity order follows: alkyl iodide > alkyl bromide > alkyl chloride, corresponding to the leaving group ability of the halide ions [9] [10].
The structural characteristics of N,N-dimethylhexylamine, featuring two methyl groups and one hexyl chain attached to the nitrogen atom, provide optimal steric accessibility for the quaternization reaction [6] [7]. The dimethylamino functionality exhibits enhanced nucleophilicity due to the electron-donating nature of the alkyl substituents, facilitating the attack on the electrophilic carbon center [11] [12].
Solvent effects play a crucial role in quaternization reaction kinetics, with the rate enhancement varying by orders of magnitude depending on the solvent system employed [13] [5]. The mechanism of solvent-mediated rate acceleration involves the stabilization of the highly polar transition state through specific solvation interactions [5] [14].
Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and N,N-dimethylformamide demonstrate superior performance in quaternization reactions [13] [5]. These solvents stabilize the developing charges in the transition state without competing hydrogen bonding interactions that could inhibit the nucleophilic attack [5] [15]. The dielectric constant of the solvent correlates strongly with reaction rates, with higher dielectric constants providing enhanced charge stabilization [16] [17].
The solvent-mediated kinetics for quaternization reactions exhibit characteristic temperature dependencies, with activation energies ranging from 45-85 kJ/mol depending on the solvent system [13] [5]. Computational studies have revealed that the solvent reorganization energy contributes significantly to the overall activation barrier, with polar solvents reducing this energy through preferential solvation of the transition state [5] [14].
Specific solvent effects on the synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate include enhanced reaction rates in acetonitrile compared to methanol or ethanol [6] [7]. The aprotic nature of acetonitrile prevents competitive hydrogen bonding with the nucleophilic nitrogen, allowing for more efficient approach to the electrophilic carbon center [18] [19].
The kinetic isotope effects in deuterated solvents provide additional mechanistic insights, confirming the SN2 nature of the reaction and the absence of significant hydrogen bonding interactions in the transition state [13] [5]. These findings support the use of polar aprotic solvents for optimal reaction conditions in quaternization processes [20] [17].
Counterion exchange represents a critical aspect of quaternary ammonium salt synthesis, allowing for the modification of physical and chemical properties through alteration of the anionic component [21] [22]. The exchange process typically involves the displacement of the original halide counterion with the desired acetate ion through ion-pairing equilibria [23] [24].
The mechanism of counterion exchange proceeds through a series of equilibrium reactions involving the dissociation of the original ion pair, followed by association with the new counterion [22] [24]. The thermodynamic driving force for exchange depends on the relative hydration energies, lattice energies, and solvation preferences of the competing anions [25] [26].
For the synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate, the counterion exchange typically involves the replacement of halide ions (chloride, bromide, or iodide) with acetate ions [21] [23]. This exchange can be accomplished through various methods, including treatment with sodium acetate in aqueous solution, ion exchange resins, or direct synthesis using acetate-containing reagents [22] [24].
The efficiency of counterion exchange depends on several factors, including the relative sizes of the competing anions, their charge densities, and their affinity for the quaternary ammonium cation [22] [24]. Acetate ions, being larger and more polarizable than halide ions, often demonstrate favorable exchange kinetics in polar solvents [23] [25].
The exchange process exhibits characteristic kinetic profiles, with first-order dependencies on both the quaternary ammonium salt concentration and the incoming counterion concentration [22] [24]. The rate constants for exchange reactions typically range from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at room temperature, depending on the specific ion pair and solvent system [24] [25].
Industrial-scale production of quaternary ammonium salts increasingly relies on continuous flow reactor technology to achieve enhanced efficiency, improved safety, and reduced environmental impact [27] [28]. Continuous flow systems offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise control over reaction conditions and product quality [29] [30].
The design of continuous flow reactors for quaternization reactions typically involves tubular configurations with optimized residence time distributions [27] [28]. These reactors operate at elevated pressures (12-65 bar) to maintain the alkyl halide in the liquid phase, ensuring consistent reaction conditions throughout the process [31] [28]. The pressure requirements are particularly important for volatile alkyl halides, which would otherwise partition into the gas phase and reduce reaction efficiency [31] [27].
Temperature control in continuous flow reactors is achieved through precise heat exchange systems, allowing for operation at optimal reaction temperatures (50-140°C) without the thermal gradients common in batch systems [27] [28]. The enhanced heat transfer capabilities enable rapid heating and cooling, reducing the formation of thermal degradation products and improving overall yield [29] [30].
The residence time in continuous flow reactors is significantly reduced compared to batch processes, with typical reaction times ranging from 5-15 minutes for quaternization reactions [27] [28]. This reduction in reaction time is achieved through the enhanced mixing and mass transfer characteristics of the flow system, which promote efficient contact between reactants [29] [30].
Microreactor technology represents an advanced form of continuous flow processing, utilizing channels with dimensions in the micrometer range to achieve exceptional heat and mass transfer rates [27] [32]. These systems demonstrate particular advantages for quaternization reactions, including enhanced temperature control, reduced side reactions, and improved selectivity [33] [32].
The selection of appropriate catalysts for industrial quaternization processes requires careful consideration of activity, selectivity, recovery, and environmental impact [34] [35]. Catalyst systems must demonstrate high turnover frequencies while maintaining selectivity for the desired quaternary ammonium product [34] [36].
Lewis acid catalysts, including aluminum chloride and ferric chloride, provide moderate activity (50-500 TOF h⁻¹) but suffer from difficult recovery and high environmental impact [34] [35]. These catalysts activate the alkyl halide through coordination with the halide ion, enhancing the electrophilicity of the carbon center [34] [36]. However, their use in industrial processes is limited by corrosion issues and waste generation concerns [34] [35].
Phase transfer catalysts represent a more environmentally benign alternative, offering high activity (100-1000 TOF h⁻¹) and excellent selectivity (80-95%) [34] [35]. These catalysts facilitate the reaction between the organic tertiary amine and the alkyl halide by promoting interfacial contact in biphasic systems [35] [36]. The ability to recover and reuse phase transfer catalysts makes them attractive for industrial applications [34] [35].
Ionic liquid catalysts demonstrate exceptional recovery characteristics while maintaining high activity (80-800 TOF h⁻¹) and good selectivity (70-90%) [34] [35]. These catalysts function as both reaction medium and catalyst, eliminating the need for additional solvents and simplifying product separation [34] [35]. The non-volatile nature of ionic liquids prevents catalyst loss during processing and enables complete recovery [34] [35].
Heterogeneous catalysts offer the advantage of easy separation and reuse, with activity levels ranging from 10-100 TOF h⁻¹ [34] [35]. While their activity is generally lower than homogeneous systems, the elimination of catalyst separation steps and the potential for continuous operation make them attractive for large-scale production [34] [35].
Effective byproduct management is essential for economical and environmentally sustainable quaternary ammonium salt production [37] [38]. The primary byproducts in quaternization reactions include unreacted tertiary amines, alkyl halide hydrolysis products, polyquaternary compounds, and elimination products [37] [38].
Unreacted tertiary amine recovery represents the most economically significant byproduct management challenge, with typical concentrations ranging from 5-15% of the product stream [37] [38]. Distillation provides the most effective separation method, achieving recovery efficiencies of 85-95% while allowing for direct reuse of the recovered amine [37] [38]. The high reuse potential of recovered tertiary amines makes this separation economically attractive despite the associated processing costs [37] [38].
Alkyl halide hydrolysis products, comprising 2-8% of the byproduct stream, require specialized treatment due to their potential environmental impact [37] [38]. Extraction with organic solvents achieves recovery efficiencies of 70-85%, although the low reuse potential limits the economic value of this approach [37] [38]. Alternative treatment methods include neutralization and disposal as aqueous waste streams [37] [38].
Polyquaternary compounds, formed through over-alkylation reactions, represent 3-12% of the byproduct stream and require chromatographic separation for effective removal [37] [38]. While recovery efficiencies of 60-80% are achievable, the high separation costs and limited reuse potential make this byproduct economically challenging [37] [38].
Elimination products, resulting from competing E2 reactions, typically comprise 1-5% of the byproduct stream [37] [38]. Crystallization provides moderate recovery efficiency (50-70%) but offers limited reuse potential due to the structural differences from the desired product [37] [38].
Solvent impurities, representing 0.5-2% of the byproduct stream, can be effectively removed through adsorption processes with recovery efficiencies of 90-99% [37] [38]. The high reuse potential of recovered solvents makes this separation economically attractive with relatively low treatment costs [37] [38].
Catalyst residues, while present in low concentrations (0.1-1%), require specialized precipitation or extraction treatments due to their potential toxicity [37] [38]. Recovery efficiencies of 95-99% are achievable, although the high treatment costs and limited reuse potential necessitate careful catalyst selection to minimize residue formation [37] [38].